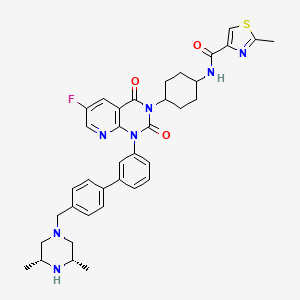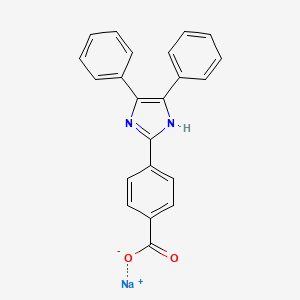
I-XW-053 sodium
Overview
Description
I-XW-053 sodium is a potent HIV-1 inhibitor . It specifically inhibits the replication of a diverse panel of primary HIV-1 isolates in PBMCs, while displaying no appreciable cytotoxicity . This antiviral activity is specific to HIV-1, as I-XW-053 displays no effect on the replication of SIV or against a panel of nonretroviruses .
Synthesis Analysis
The synthesis of I-XW-053 sodium involves the use of a hybrid structure-based method to block the interface between CA N-terminal domains (NTD−NTD interface) with micromolar affinity . In an effort to optimize and improve the efficacy of I-XW-053, fifty-six analogues of I-XW-053 were designed . These could be subclassified into four different core domains based on their ligand efficiency values computed as the ratio of binding efficiency (BEI) and surface efficiency (SEI) indices .Molecular Structure Analysis
I-XW-053 sodium targets a unique site on the HIV-1 CA protein . It binds to the NTD−NTD interface region . The molecular weight of I-XW-053 sodium is 362.36 and its chemical formula is C22H15N2NaO2 .Chemical Reactions Analysis
I-XW-053 sodium inhibits HIV-1 by affecting virus uncoating . It targets a unique site on the HIV-1 CA protein .Physical And Chemical Properties Analysis
The molecular weight of I-XW-053 sodium is 362.36 and its chemical formula is C22H15N2NaO2 . The elemental analysis shows that it contains C (72.92%), H (4.17%), N (7.73%), Na (6.34%), and O (8.83%) .Scientific Research Applications
HIV-1 Replication Inhibition
I-XW-053 sodium has been investigated as a novel inhibitor of HIV-1 replication. It targets the HIV-1 capsid protein by blocking the interface between its N-terminal domains, showing promise in combating multidrug-resistant HIV strains. Researchers have developed several analogues of I-XW-053, with one compound showing an 11-fold improvement in blocking HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) (Kortagere et al., 2014).
Sodium-Ion Battery Technology
I-XW-053 sodium also has implications in the field of energy storage, particularly in sodium-ion batteries. Recent advancements in sodium-ion battery technology, focusing on materials like Na3V2(PO4)2F3, have shown potential for increased energy density and safer battery operations. These developments are crucial for storing renewable energy sustainably and efficiently (Yan et al., 2019).
Overview of Sodium Battery Research
There has been significant research over the past 50 years on sodium batteries, with a renewed interest in sodium-ion batteries for various applications, including load leveling and electric vehicles. This research has led to a better understanding of materials and technologies suitable for large-scale energy storage (Delmas, 2018).
Applications in Cathode Material Enhancement
The role of sodium in enhancing cathode materials for lithium-ion batteries has been explored. Research has shown that sodium introduction can improve the capacity retention and performance of cathode materials at high rates, making it a valuable component in battery technology (Xie et al., 2016).
properties
IUPAC Name |
sodium;4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2.Na/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16;/h1-14H,(H,23,24)(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJHIPPBSYSTNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)[O-])C4=CC=CC=C4.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
I-XW-053 sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



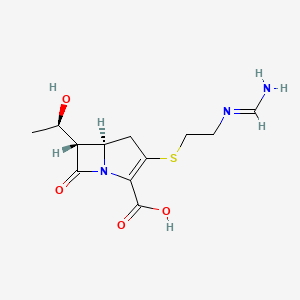
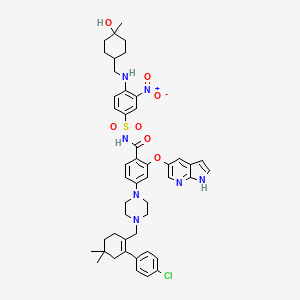
![1-tert-butyl-1-[(E)-1-(3,5-difluoro-2-hydroxyphenyl)ethylideneamino]thiourea](/img/structure/B608081.png)
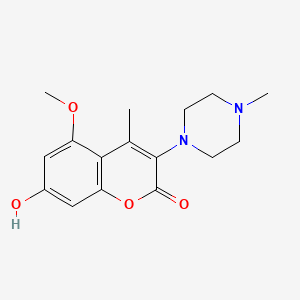

![1-[5-[3,4-bis(fluoranyl)-2-[2-(1,3,5-trimethylpyrazol-4-yl)ethoxy]phenyl]-1-methyl-indazol-3-yl]-~{N},~{N}-dimethyl-methanamine](/img/structure/B608084.png)

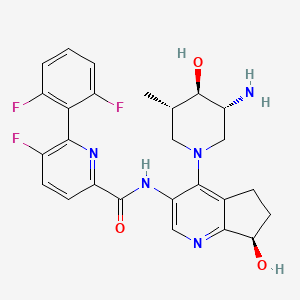
![2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one](/img/structure/B608089.png)
![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)

![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)
